Cas no 1225334-82-6 (N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide)

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide is a synthetic organic compound featuring a morpholine core substituted with a phenyl group and an acetamide moiety. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in drug synthesis. The presence of both dimethylamino and phenylmorpholine groups enhances its potential for modulating biological activity, making it valuable in medicinal chemistry research. Its well-defined molecular architecture allows for precise functionalization, supporting the development of novel bioactive molecules. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its utility lies in its role as a building block for more complex pharmacophores.
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide structure
1225334-82-6 structure
商品名:N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
CAS番号:1225334-82-6
MF:C14H20N2O2
メガワット:248.320803642273
MDL:MFCD16885245
CID:5242616
PubChem ID:52985676

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
    • 4-Morpholineacetamide, N,N-dimethyl-2-phenyl-
    • MDL: MFCD16885245
    • インチ: 1S/C14H20N2O2/c1-15(2)14(17)11-16-8-9-18-13(10-16)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
    • InChIKey: RCXRQESDYHYFEA-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(CC(N(C)C)=O)CC1C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 32.8

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-260488-0.05g
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
0.05g
$230.0 2024-06-18
Ambeed
A1083136-1g
N,N-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
1g
$600.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313864-50mg
n,n-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
50mg
¥5796.00 2024-08-09
1PlusChem
1P01C50O-50mg
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
50mg
$336.00 2023-12-25
Enamine
EN300-260488-0.1g
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
0.1g
$277.0 2024-06-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01033286-1g
N,N-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
1g
¥4116.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313864-100mg
n,n-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
100mg
¥6974.00 2024-08-09
Enamine
EN300-260488-1.0g
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
1g
$0.0 2023-06-07
1PlusChem
1P01C50O-100mg
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
1225334-82-6 95%
100mg
$393.00 2023-12-25

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide 関連文献

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamideに関する追加情報

Introduction to N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide (CAS No: 1225334-82-6)

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide, a compound with the chemical formula C₁₃H₁₈N₂O, is a significant molecule in the field of pharmaceutical research and development. This compound is characterized by its N,N-dimethyl substituents and a 2-(2-phenylmorpholin-4-yl)acetamide moiety, which contribute to its unique chemical properties and potential biological activities. With a CAS number of 1225334-82-6, this compound has garnered attention due to its structural complexity and the diverse applications it may have in medicinal chemistry.

The N,N-dimethyl group in the molecular structure enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its bioavailability when administered orally or topically. The presence of the 2-(2-phenylmorpholin-4-yl)acetamide part introduces a morpholine ring, which is known for its ability to modulate various biological pathways. Morpholine derivatives have been widely studied for their potential roles in drug development, particularly in the treatment of neurological disorders, cardiovascular diseases, and infections.

Recent research has highlighted the importance of N,N-dimethyl compounds in medicinal chemistry due to their ability to enhance binding affinity and selectivity. Studies have shown that these modifications can significantly improve the pharmacokinetic properties of drug candidates, leading to more effective therapeutic outcomes. The 2-(2-phenylmorpholin-4-yl)acetamide moiety further contributes to this potential by providing a scaffold that can interact with biological targets in a highly specific manner.

In the context of drug discovery, the synthesis and characterization of compounds like N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide are crucial steps in identifying new therapeutic agents. The structural features of this compound make it an attractive candidate for further investigation, particularly in the development of novel treatments for diseases where morpholine derivatives have shown promise. For instance, studies have suggested that morpholine-based compounds may have neuroprotective effects, making them relevant in the search for treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The chemical synthesis of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the structural integrity of the compound at each stage of synthesis.

Once synthesized, the biological activity of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide needs to be evaluated through various in vitro and in vivo assays. These assays help determine how effectively the compound interacts with biological targets such as enzymes and receptors. High-throughput screening (HTS) technologies are often used to rapidly test large libraries of compounds for their potential biological activity. If promising results are obtained from these initial studies, further preclinical testing can be conducted to assess safety and efficacy before moving into clinical trials.

The role of computational chemistry in studying compounds like N,N-dimethyl-2-(2-phenylmorpholin-4-y acetamide is increasingly important. Molecular modeling techniques can predict how a compound will interact with biological targets based on its three-dimensional structure. This approach can save significant time and resources by identifying promising candidates early in the drug discovery process. Additionally, computational methods can help optimize the structure of the compound to improve its pharmacological properties.

Recent advancements in artificial intelligence (AI) have further accelerated drug discovery efforts. AI algorithms can analyze vast datasets to identify patterns that human researchers might miss. This technology has been particularly useful in predicting the binding affinity of compounds like N,N-dimethyl - 2-( - phen ylmorph olin - 4 - y l ) - ac eta m ide for specific biological targets. By leveraging AI-driven platforms, researchers can more efficiently design and synthesize novel molecules with enhanced therapeutic potential.

The future prospects for N,N-dimethyl - 2 - ( - phen ylmorph olin - 4 - y l ) - ac eta m ide are promising, given its unique structural features and potential biological activities. Ongoing research aims to explore its applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. As our understanding of biological mechanisms continues to grow, new opportunities for utilizing this compound may emerge.

In conclusion, N,N-dimethyl - 2 - ( - phen ylmorph olin - 4 - y l ) - ac eta m ide (CAS No: 1225334 - 82 - 6) is a fascinating molecule with significant potential in pharmaceutical research. Its structural complexity and diverse functional groups make it an attractive candidate for further investigation. With continued advancements in synthetic chemistry, computational methods, and AI-driven drug discovery technologies, this compound is poised to play a crucial role in developing novel therapeutic agents that address unmet medical needs.

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